molecular formula C17H15FN2 B3821456 1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3821456
M. Wt: 266.31 g/mol
InChI Key: HICUPXVNZAHKJG-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is a complex organic molecule. It likely contains a beta-carboline backbone, which is a common structure in many alkaloids and pharmaceuticals . The “2-fluorophenyl” moiety suggests the presence of a phenyl (benzene) ring with a fluorine atom at the 2nd position .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Beta-carbolines can participate in various reactions such as Pictet-Spengler cyclization . The fluorine atom on the phenyl ring could potentially be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds like 1-(2-Fluorophenyl)piperazine have a density of 1.12 g/cm3 and a refractive index of 1.51 .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. Beta-carbolines have a wide range of biological activities, including potential activity on the central nervous system .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As a general rule, handling of chemicals should always be done with appropriate safety measures, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-8,16,19-20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICUPXVNZAHKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
1-(2-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

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